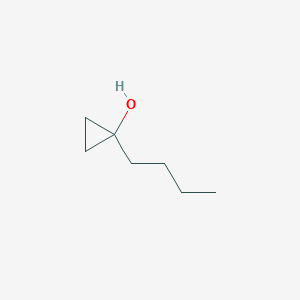

1-Butylcyclopropan-1-ol

Description

Historical Context of Cyclopropane (B1198618) Chemistry

The journey into the world of cyclopropanes began in 1881 with the discovery of the parent compound, cyclopropane, by August Freund. wikipedia.orgacs.org Freund successfully synthesized this novel triangular molecule by treating 1,3-dibromopropane (B121459) with sodium, a reaction now recognized as an intramolecular Wurtz coupling. wikipedia.org The yield of this reaction was later improved in 1887 by Gustavson, who employed zinc instead of sodium. wikipedia.org

A pivotal moment in the history of functionalized cyclopropanes occurred in 1884 when William Henry Perkin Jr., working in Adolf von Baeyer's laboratory, synthesized the first cyclopropane derivative, diethyl cyclopropane-1,1-dicarboxylate. acs.orgwiley-vch.deethz.chacs.org This achievement challenged the prevailing belief that only five- or six-membered carbon rings could exist and laid the groundwork for Baeyer's influential "strain theory". encyclopedia.comrsc.org For many years, cyclopropane itself was primarily of theoretical interest until its anesthetic properties were discovered in 1929, leading to its clinical use from the 1930s to the 1980s. wikipedia.orgwoodlibrarymuseum.org

Significance of Cyclopropyl (B3062369) Alcohols in Advanced Organic Synthesis

Cyclopropyl alcohols are highly valued as synthetic intermediates due to the unique reactivity conferred by the strained three-membered ring. acs.orgnih.gov They can be functionalized to create more complex cyclopropane derivatives or undergo ring-opening reactions to access a variety of acyclic structures. acs.orgnih.govrsc.org The development of efficient methods for their synthesis, such as the Simmons-Smith cyclopropanation and the Kulinkovich reaction, has made these compounds readily accessible. acs.orgnih.govorganic-chemistry.org

The strategic use of cyclopropyl alcohols allows for the construction of diverse and complex molecular architectures, including those found in natural products and therapeutic agents. acs.orgnih.govnih.gov For instance, vinyl cyclopropanes, which can be synthesized from cyclopropyl alcohols, are versatile building blocks that participate in a range of transformations. nih.gov Furthermore, enantiomerically enriched cyclopropanols are crucial intermediates in asymmetric synthesis, enabling the stereocontrolled formation of intricate molecules. rsc.org The ring-opening of cyclopropyl alcohols can be catalyzed by various reagents, including Lewis acids and transition metals, providing access to homoallylic alcohols, ethers, and other valuable functional groups. rsc.orgpsu.eduresearchgate.net

Structural and Electronic Characteristics of Cyclopropane Ring Systems Relevant to Reactivity

The chemical reactivity of cyclopropane and its derivatives, including 1-Butylcyclopropan-1-ol, is a direct consequence of the unique structural and electronic features of the three-membered ring.

The defining characteristic of the cyclopropane ring is its significant ring strain, estimated to be around 27.6 kcal/mol. wikipedia.orgmasterorganicchemistry.com This strain arises primarily from two factors: angle strain and torsional strain. masterorganicchemistry.comwikipedia.org The C-C-C bond angles in the triangular structure are constrained to 60°, a substantial deviation from the ideal tetrahedral angle of 109.5°. wikipedia.orgwikipedia.orglibretexts.orgpearson.com This severe angle strain leads to poor overlap of the sp³ hybrid orbitals, resulting in weakened "bent bonds". wikipedia.orgwiley.com

In addition to angle strain, the planar nature of the cyclopropane ring forces the hydrogen atoms on adjacent carbon atoms into an eclipsed conformation, introducing torsional strain. masterorganicchemistry.comwikipedia.org This inherent instability makes the cyclopropane ring more reactive than other cycloalkanes, and it readily undergoes ring-opening reactions with various reagents. acs.orgwikipedia.orgjournals.co.za The high strain energy also elevates the heat of combustion for small rings like cyclopropane. wikipedia.org

Despite being a saturated alkane, the cyclopropane ring exhibits chemical properties more akin to an unsaturated compound. journals.co.zastackexchange.comechemi.com This "unsaturated" character is a consequence of the high p-character of the C-C bonds, a result of the rehybridization of the carbon orbitals to accommodate the strained ring structure. wiley.com This increased π-character allows the cyclopropane ring to participate in reactions typically associated with alkenes, such as addition reactions with halogens and hydrohalic acids, although these reactions can be sluggish. wikipedia.org

The presence of an alcohol group on the cyclopropane ring, as in this compound, introduces the concept of homoenolate equivalency. The strained ring can be opened under appropriate conditions to generate a homoenolate or a synthetic equivalent, which is a valuable intermediate in organic synthesis for forming carbon-carbon bonds at the β-position relative to a carbonyl group. rsc.org

Hyperconjugation plays a significant role in the stability and reactivity of cyclopropyl systems. wikipedia.org The Walsh orbital model of cyclopropane describes a set of molecular orbitals where the C-C bonding electrons have significant p-character, allowing for effective overlap with adjacent empty or partially filled orbitals. wikipedia.org This hyperconjugative donation from the cyclopropyl group is particularly effective at stabilizing adjacent carbocations. wikipedia.orgpsu.edu

In molecules like cyclopropylcarbinyl derivatives, this hyperconjugative interaction is crucial in explaining their solvolysis rates. acs.org The cyclopropyl group acts as a good electron donor, delocalizing the positive charge and stabilizing the carbocationic intermediate. wikipedia.org This effect is also observed in the stabilization of singlet carbenes adjacent to a cyclopropyl ring. psu.edu The ability of the cyclopropane ring to engage in hyperconjugation influences the electronic properties of substituted cyclopropanes and contributes to their unique reactivity patterns. rsc.org

Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₁₄O | nih.govguidechem.com |

| Molecular Weight | 114.19 g/mol | nih.govguidechem.com |

| CAS Number | 87234-29-5 | nih.govguidechem.com |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 1-Butylcyclopropanol, Cyclopropanol (B106826), 1-butyl- | nih.govguidechem.com |

| InChI | InChI=1S/C7H14O/c1-2-3-4-7(8)5-6-7/h8H,2-6H2,1H3 | nih.gov |

| InChIKey | ODGMSFYULMJQFQ-UHFFFAOYSA-N | chemspider.com |

| XLogP3 | 1.7 | nih.gov |

| Polar Surface Area | 20.2 Ų | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-butylcyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-3-4-7(8)5-6-7/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGMSFYULMJQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516274 | |

| Record name | 1-Butylcyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87234-29-5 | |

| Record name | 1-Butylcyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Butylcyclopropan 1 Ol and Analogous Cyclopropyl Alcohols

Direct Cyclopropanation Approaches

Direct approaches are highly valued for their efficiency in constructing the cyclopropanol (B106826) motif. These methods typically involve the reaction of a carbenoid or a related species with a suitable precursor, such as an alkene or an ester, to form the cyclopropane (B1198618) ring.

Simmons-Smith Type Reactions and Derivatives

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving an organozinc carbenoid that reacts with an alkene. wikipedia.org While the classic Simmons-Smith reaction targets alkenes to form simple cyclopropanes, modifications and strategic applications of this reaction can lead to the synthesis of cyclopropyl (B3062369) alcohols. nih.govnrochemistry.com The reaction is stereospecific, meaning the geometry of the alkene is preserved in the cyclopropane product. wikipedia.org The active species is typically an organozinc carbenoid, such as (iodomethyl)zinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org A significant advancement, known as the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can increase reactivity and reproducibility, especially for less nucleophilic alkenes. wikipedia.org

The mechanism proceeds through the formation of the organozinc carbenoid, which then reacts with the alkene in a concerted, cheletropic process. nrochemistry.comyoutube.com This occurs via a three-centered "butterfly-type" transition state to deliver the methylene (B1212753) group to the double bond. nih.govyoutube.com

Achieving enantioselectivity in cyclopropanations is crucial for the synthesis of chiral molecules. In the context of Simmons-Smith reactions, asymmetric induction can be achieved by using chiral auxiliaries or catalysts. Allylic alcohols are particularly effective substrates for asymmetric cyclopropanation because the hydroxyl group can coordinate to the zinc reagent, directing the delivery of the methylene group. nih.govwiley-vch.de

This substrate-controlled approach has been extensively developed. However, a more versatile strategy involves the use of stoichiometric or catalytic amounts of a chiral ligand to control the stereochemical outcome. marquette.edu For instance, chiral dioxaborolane ligands derived from tartaric acid amides have been shown to be highly effective in promoting the enantioselective cyclopropanation of allylic alcohols. marquette.edu Another approach involves titanium-TADDOLate complexes, which can catalytically facilitate the asymmetric cyclopropanation of various allylic alcohols with excellent yields and high enantioselectivity, particularly for aryl-substituted substrates. acs.org

Table 1: Examples of Asymmetric Cyclopropanation of Allylic Alcohols

| Catalyst/Ligand | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Chiral Disulfonamide | Cinnamyl alcohol | Not specified | pbworks.com |

| Titanium-TADDOLate | 3-Aryl-substituted allylic alcohols | Up to 94% | acs.org |

This table presents examples of ligand systems used to induce asymmetry in the Simmons-Smith cyclopropanation of allylic alcohols.

The hydroxyl group in allylic and homoallylic alcohols can act as a powerful directing group in Simmons-Smith cyclopropanations, leading to high levels of diastereoselectivity. The zinc atom of the carbenoid coordinates with the oxygen of the alcohol, delivering the methylene group to the syn-face of the double bond relative to the hydroxyl group. wikipedia.orgunl.pt This directing effect is often strong enough to overcome steric hindrance, providing access to specific diastereomers that might be difficult to obtain otherwise. wikipedia.org

This strategy has been applied to complex systems, including the diastereoselective synthesis of bicyclic and polycyclic structures. acs.orgacs.org For example, the cyclopropanation of alkenyl cyclopropyl carbinol derivatives using the Simmons-Smith-Furukawa conditions (diethylzinc and diiodomethane) proceeds with excellent diastereoselectivity, furnishing bicyclopropyl (B13801878) carbinols as a single diastereomer. acs.org This highlights the robustness of the hydroxyl-directing effect, where the in-situ formed zinc carbenoid pre-associates with the alcoholate to direct the carbene transfer to one diastereotopic face of the alkene. acs.orgacs.org The rigidity of existing rings and the strategic placement of the directing hydroxyl group are key to achieving high selectivity in these transformations. acs.org

Kulinkovich Reaction and its Variants for Cyclopropyl Alcohol Synthesis

The Kulinkovich reaction, first reported in 1989, provides a direct and powerful method for synthesizing substituted cyclopropanols from carboxylic esters. wikipedia.org This transformation is particularly relevant for the synthesis of 1-butylcyclopropan-1-ol. The reaction involves treating an ester with a Grignard reagent that has a hydrogen atom at the beta-position (such as ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide [Ti(Oi-Pr)₄]. wikipedia.orgorganic-chemistry.org

The generally accepted mechanism involves the initial formation of a dialkyltitanium species from the reaction of the titanium alkoxide with two equivalents of the Grignard reagent. organic-chemistry.orgnrochemistry.com This unstable species undergoes β-hydride elimination to produce an alkane and a titanacyclopropane intermediate. nrochemistry.comyoutube.com This titanacyclopropane acts as a 1,2-dicarbanion equivalent, which then reacts with the ester. organic-chemistry.orgarkat-usa.org The carbonyl group of the ester inserts into a titanium-carbon bond, leading to an oxatitanacyclopentane, which rearranges to form a β-titanio ketone. wikipedia.org A final intramolecular insertion of the ketone's carbonyl group into the remaining titanium-carbon bond forms the cyclopropoxide, which upon hydrolytic workup yields the final cyclopropanol product. wikipedia.org

The synthesis of this compound via the Kulinkovich reaction would typically start from a pentanoate ester, such as methyl pentanoate. This ester possesses the required butyl group that will ultimately be attached to the C1 position of the cyclopropanol.

The reaction proceeds by treating the methyl pentanoate with at least two equivalents of a Grignard reagent like ethylmagnesium bromide (EtMgBr) and a catalytic or stoichiometric amount of a titanium(IV) alkoxide. organic-chemistry.orgorganic-chemistry.org

Reaction Scheme for this compound:

Substrate: Methyl pentanoate

Reagents: Ethylmagnesium bromide (EtMgBr), Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

Product: this compound

The key titanacyclopropane intermediate is formed from the reaction between EtMgBr and Ti(Oi-Pr)₄. nih.gov This intermediate then effectively transfers an "ethylene" unit to the ester's carbonyl carbon in a two-step addition process to form the cyclopropane ring. organic-chemistry.org

Table 2: Typical Reagents and Catalysts in the Kulinkovich Reaction

| Component | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Grignard Reagent | EtMgX, PrMgX, BuMgX | Forms the dialkyltitanium precursor | wikipedia.org |

| Titanium Catalyst | Ti(Oi-Pr)₄, ClTi(Oi-Pr)₃, Ti(Ot-Bu)₄ | Precursor to the active titanacyclopropane | wikipedia.org |

| Solvent | Diethyl ether (Et₂O), Tetrahydrofuran (THF), Toluene | Reaction medium | wikipedia.org |

This table summarizes the common components used in the standard Kulinkovich reaction for the synthesis of cyclopropanols.

The Kulinkovich reaction is not limited to simple aliphatic esters. Its scope extends to a wide variety of substituted esters, allowing for the synthesis of more complex and functionalized cyclopropanols. rsc.org The reaction conditions are tolerant of several functional groups, including ethers and amines. wikipedia.org

Furthermore, the reaction has been successfully applied to cyclic esters, or lactones. organic-chemistry.orgresearchgate.net When lactones are used as substrates, the Kulinkovich reaction yields bicyclic or spirocyclic diols, where one of the hydroxyl groups is part of the newly formed cyclopropane ring and the other is attached to the carbon chain that originated from the lactone. organic-chemistry.orgorgsyn.org This provides a convenient route to functionalized cyclopropyl diols, which are valuable building blocks in natural product synthesis. researchgate.netrsc.org For example, the reaction of γ- and δ-lactones with ethylmagnesium bromide and Ti(Oi-Pr)₄ produces the corresponding 1-(2-hydroxyethyl)- and 1-(3-hydroxypropyl)cyclopropan-1-ols, respectively. organic-chemistry.org This demonstrates the versatility of the Kulinkovich reaction in creating complex molecular architectures based on the cyclopropanol core. orgsyn.orgacsgcipr.org

Transition Metal-Catalyzed Cyclopropanation Reactions

Transition metal catalysis offers powerful and versatile methods for the stereoselective synthesis of cyclopropanes. These reactions typically involve the reaction of an alkene with a metal carbene or carbenoid species. Among the various metals utilized, rhodium and gold have emerged as particularly effective catalysts for the cyclopropanation of allylic alcohols and related substrates.

A notable advancement in the synthesis of cyclopropyl ketones, which can be readily reduced to cyclopropyl alcohols, involves a Rhodium(III)-catalyzed diastereoselective [2+1] annulation of allylic alcohols with N-enoxyphthalimides. This method is initiated by an alkenyl C-H activation of the N-enoxyphthalimide. The N-enoxyphthalimide serves a multifaceted role: it acts as a directing group for C-H activation, an oxidant for the Rh(III) catalyst, and in conjunction with the allylic alcohol, it controls the diastereoselectivity of the cyclopropanation.

The proposed mechanism commences with an irreversible C-H activation of the N-enoxyphthalimide to form a rhodacycle intermediate. This is followed by cleavage of the N-O bond, leading to the formation of a Rh-carbenoid. This carbenoid then undergoes an intramolecular [2+1] annulation with the allylic alcohol, delivering the carbene across the alkene on the same face as the pendent oxygen atom, which accounts for the high diastereoselectivity. Subsequent protodemetallation and ring closure of the phthalimide (B116566) releases the cyclopropyl-ketone product and regenerates the catalyst.

Initial studies demonstrated that the reaction between phenyl-N-enoxyphthalimide and trans-2-hexen-1-ol (B124871) in the presence of various Rh(III) catalysts in trifluoroethanol (TFE) at room temperature afforded the corresponding cyclopropane product in moderate yields but with high diastereoselectivities.

Table 1: Rh(III)-Catalyzed Cyclopropanation of trans-2-hexen-1-ol with Phenyl-N-enoxyphthalimide

| Entry | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | [Cp*RhCl2]2 | 45 | >20:1 |

| 2 | [Cp*Rh(MeCN)3][SbF6]2 | 40 | >20:1 |

| 3 | [Rh(OAc)2]2 | <5 | - |

| 4 | RhCl3 | <5 | - |

Data sourced from initial investigations into the reaction scope.

This methodology provides a directed and diastereoselective route to substituted cyclopropyl-ketones, which are valuable precursors to cyclopropyl alcohols like this compound. The reaction is particularly significant as it offers access to products that are not readily achievable through other established cyclopropanation methods like Simmons-Smith type reactions or other metal-catalyzed diazo decompositions.

Homogeneous gold-catalyzed cyclopropanation has become a powerful tool in organic synthesis due to its mild reaction conditions, good selectivity, and high efficiency. This approach often provides complementarity to traditional metal-catalyzed cyclopropanation reactions. Gold(I) catalysts are known to activate π-systems, and a common strategy involves the generation of gold(I) carbene intermediates, which then participate in cyclopropanation reactions.

One pathway for generating gold(I) carbenes involves the retro-Buchner reaction of 7-substituted 1,3,5-cycloheptatrienes. In this process, the cycloheptatriene (B165957) is in equilibrium with its norcaradiene tautomer, which reacts with an electrophilic gold(I) complex in a stepwise retro-cyclopropanation to generate a gold(I)-carbene and a molecule of benzene. This carbene can then be trapped by an alkene, either inter- or intramolecularly, to form a cyclopropane.

Another significant gold(I)-catalyzed pathway to cyclopropanes involves the cycloisomerization of 1,n-enynes. In the presence of a gold(I) catalyst, 1,n-enynes form η²-alkyne-gold(I) complexes, which then undergo an intramolecular reaction with the alkene moiety to form cyclopropyl gold(I) carbene-like intermediates. These intermediates can then react with various nucleophiles. In the context of forming cyclopropanes, they can react with an external alkene in an intermolecular fashion or, in the absence of other nucleophiles, undergo further rearrangements. The intermolecular cyclopropanation of alkenes with 1,6-enynes catalyzed by gold(I) is an electrophilic process and has been found to be stereospecific.

While direct gold-catalyzed cyclopropanation of allylic alcohols to form cyclopropyl alcohols is less commonly reported, the versatility of gold catalysis in forming cyclopropane rings from various precursors highlights its potential in the synthesis of these target molecules.

Intramolecular Ring-Closure Strategies for Cyclopropyl Alcohol Formation

Intramolecular ring-closure reactions represent a classical and effective approach to the synthesis of cyclopropane rings. These methods rely on the formation of a new carbon-carbon bond within a suitably functionalized acyclic precursor to generate the three-membered ring.

The nucleophilic addition to a carbonyl group is a fundamental reaction in organic chemistry and can be exploited for the synthesis of cyclopropyl alcohols. In this strategy, an organometallic nucleophile, such as a Grignard reagent or an organolithium species, containing a leaving group in the γ-position, can add to a ketone or aldehyde. The resulting intermediate can then undergo an intramolecular nucleophilic substitution to form the cyclopropane ring.

Specifically, for the synthesis of this compound, one could envision the reaction of a γ-halo ketone with a butyl nucleophile (e.g., butylmagnesium bromide). The initial nucleophilic addition of the butyl group to the carbonyl carbon would generate a haloalkoxide intermediate. Subsequent intramolecular S_N2 reaction, where the alkoxide displaces the halide, would then form the cyclopropane ring. The rate and success of such reactions are influenced by factors such as the nature of the leaving group and the length of the carbon chain, with the formation of a three-membered ring being entropically less favored than five- or six-membered rings.

Nucleophilic 1,3-elimination, also known as γ-elimination, is a direct method for the formation of cyclopropanes. This reaction involves the removal of a proton from a γ-carbon relative to a leaving group, with the concomitant formation of a bond between the α- and γ-carbons and the expulsion of the leaving group.

In the context of synthesizing cyclopropyl alcohols, a suitable substrate would be a γ-halo alcohol. Treatment of such a compound with a strong, non-nucleophilic base would facilitate the deprotonation of the alcohol to form an alkoxide. This alkoxide can then act as an internal nucleophile, displacing the halide from the γ-position in an intramolecular fashion to yield the cyclopropyl alcohol. The stereochemistry of the starting material can influence the stereochemistry of the resulting cyclopropane. This approach is mechanistically similar to the final ring-closing step described in the nucleophilic addition to carbonyls, but starts from a pre-formed γ-functionalized alcohol. The efficiency of the elimination can be affected by the acidity of the proton being removed and the nature of the leaving group.

While the formation of the C1-C2 and C1-C3 bonds is common in many cyclopropanation strategies, the formation of the C2-C3 bond to close the ring is a less frequently employed but viable approach. This strategy typically involves a reductive coupling of 1,3-dihalides or related compounds. For the synthesis of a cyclopropyl alcohol, the starting material would need to contain the necessary hydroxyl group or a precursor.

An alternative perspective on C2-C3 bond formation comes from the study of ring-opening reactions of cyclopropanes. Understanding the mechanisms of cyclopropane ring-opening can provide insights into the reverse reaction, the ring-closure. For instance, radical-mediated ring-opening/cyclization reactions of cyclopropane derivatives suggest that under certain conditions, a radical at the C1 position can be generated, which could then, in principle, be involved in a C2-C3 bond-forming cyclization if the appropriate acyclic precursor is designed. While not a mainstream method for the synthesis of simple cyclopropyl alcohols, this approach remains a conceptual possibility for the construction of the cyclopropane ring.

Michael Initiated Ring Closure (MIRC) Reactions

The Michael Initiated Ring Closure (MIRC) reaction is a powerful strategy for the formation of cyclopropane rings. This reaction involves a tandem sequence beginning with a Michael-type conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that closes the three-membered ring.

The general mechanism proceeds in two main steps:

Michael Addition: A nucleophile adds to a Michael acceptor (typically an α,β-unsaturated compound).

Intramolecular Cyclization: The resulting enolate intermediate, which contains a leaving group at a suitable position, undergoes an intramolecular nucleophilic substitution (an SN2 reaction) to form the cyclopropane ring.

This methodology is highly versatile for creating substituted cyclopropanes. For the synthesis of cyclopropyl alcohols, the starting materials are chosen so that the final cyclized product contains a hydroxyl group. Asymmetric variations of MIRC reactions, which utilize chiral catalysts or auxiliaries, are of significant interest as they allow for the generation of enantiomerically enriched cyclopropane products. The development of efficient and selective enantioselective MIRC reactions has provided new pathways for synthesizing complex chiral cyclopropane derivatives.

Stereoselective Synthetic Approaches for Cyclopropyl Alcohols

Achieving stereocontrol is paramount in modern organic synthesis. For cyclopropyl alcohols, several advanced strategies have been developed to control the three-dimensional arrangement of atoms, yielding specific enantiomers and diastereomers.

One-Pot Enantio- and Diastereoselective Syntheses

One-pot tandem reactions have emerged as an efficient approach to synthesizing cyclopropanes, as they minimize the handling of reactive intermediates and maximize yields and molecular complexity. These methods are particularly effective for the enantio- and diastereoselective synthesis of a variety of cyclopropyl alcohols from achiral starting materials.

A common strategy involves an initial asymmetric carbon-carbon bond formation, such as an alkyl or vinyl addition to an aldehyde, which generates a chiral allylic zinc alkoxide intermediate. This intermediate is then subjected to an in situ cyclopropanation directed by the alkoxide group. This process provides access to a diverse array of cyclopropyl alcohol building blocks with high levels of stereoselectivity.

For instance, one-pot procedures have been developed for the synthesis of anti-cyclopropyl alcohols, achieving yields of 60–82%, enantiomeric excesses (ee) of 89–99%, and diastereomeric ratios (dr) of ≥10:1. Similarly, syn-cis-disubstituted cyclopropyl alcohols have been synthesized in 42–70% yield with 88–97% ee and >19:1 dr. Halocyclopropyl alcohols with up to four stereogenic centers can also be prepared using these one-pot methods, with enantioselectivities ranging from 89-99% and diastereomeric ratios greater than 20:1.

Table 1: Examples of One-Pot Syntheses of Substituted Cyclopropyl Alcohols

| Product Type | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| anti-Cyclopropyl Alcohols | 60-82% | 89-99% | ≥10:1 |

| syn-cis-Disubstituted Cyclopropyl Alcohols | 42-70% | 88-97% | >19:1 |

| syn-Vinylcyclopropyl Alcohols | 65-85% | 76-93% | >19:1 |

| Iodocyclopropyl Alcohols | - | 86-99% | >20:1 |

Data sourced from multiple one-pot synthesis methodologies.

Strategies Employing Bimetallic Reagents

The use of bimetallic reagents represents another sophisticated strategy for the stereoselective synthesis of cyclopropyl alcohols. These methods provide access to di- and trisubstituted cyclopropyl alcohols with high levels of control over the product's stereochemistry.

One such approach utilizes 1-alkenyl-1,1-heterobimetallic intermediates, which can be generated from the hydroboration of 1-alkynyl-1-boronate esters followed by in situ transmetalation. The resulting bimetallic species reacts with aldehydes, and subsequent in situ cyclopropanation yields substituted cyclopropyl carbinols with excellent diastereoselectivity. Another example involves the use of the bimetallic reagent CH₂(ZnI)₂, which reacts with α-chloroaldehydes to produce trans-2-substituted cyclopropanols with high diastereoselectivity.

These strategies are advantageous because they enable the creation of complex cyclopropyl alcohols in high yields and with excellent stereoselectivity, often without the need to isolate or purify intermediates.

Substrate-Controlled Transformations with Enantiomerically Enriched Intermediates

In substrate-controlled synthesis, the stereochemical outcome of a reaction is dictated by a chiral center already present in the starting material. This approach is a cornerstone of asymmetric synthesis and is highly effective for preparing enantiomerically enriched cyclopropanols.

The synthesis begins with an enantiomerically enriched intermediate, such as a chiral allylic alcohol. The existing chirality in the substrate directs the cyclopropanating reagent to a specific face of the double bond, resulting in a product with a predictable stereochemistry. For example, in the Simmons-Smith cyclopropanation of chiral allylic alcohols, the hydroxyl group directs the zinc carbenoid reagent to the same face of the alkene, leading to high diastereoselectivity. This directing effect is a powerful tool for controlling the relative and absolute stereochemistry of the newly formed cyclopropane ring.

This strategy has been widely applied in the synthesis of natural products, where the inherent chirality of a precursor is leveraged to construct complex molecular architectures with high stereochemical fidelity.

Chiral Catalyst-Mediated Asymmetric Induction

Asymmetric induction using chiral catalysts is a highly efficient method for synthesizing enantiomerically enriched compounds from achiral starting materials. In the context of cyclopropyl alcohol synthesis, a chiral catalyst creates a chiral environment that influences the transition state of the cyclopropanation reaction, favoring the formation of one enantiomer over the other.

Various catalytic systems have been developed for asymmetric cyclopropanation. These include complexes of transition metals like copper, rhodium, and cobalt with chiral ligands. For example, copper complexes of chiral β-diketones have been shown to catalyze the asymmetric cyclopropanation of styrene, yielding products with high optical purity. Similarly, cobalt(II) complexes of D₂-symmetric chiral amidoporphyrins are effective for the asymmetric cyclopropanation of a broad range of alkenes with α-heteroaryldiazomethanes, producing chiral cyclopropanes in high yields with excellent diastereo- and enantioselectivities.

More recently, organocatalysis has emerged as a powerful alternative to metal-based systems. Chiral amines, such as those derived from prolinol, can catalyze enantioselective MIRC reactions to produce cyclopropanes with high enantioselectivity. Chiral Lewis acids, like N,N'-dioxide-scandium(III) complexes, have also been used to catalyze enantioselective cyclopropanation reactions of vinyl ketones with α-diazoesters. The choice of catalyst is crucial and is often tailored to the specific substrates to achieve the desired stereochemical outcome.

Applications of 1 Butylcyclopropan 1 Ol and Its Derivatives in Advanced Organic Synthesis

Role as Versatile Synthons in Complex Molecule Construction

The utility of 1-butylcyclopropan-1-ol derivatives stems from their ability to undergo controlled ring-opening reactions, generating reactive species that can participate in a wide range of bond-forming events. This reactivity makes them valuable building blocks for assembling intricate molecular frameworks.

Equivalents for Homoenolates and Allylic Derivatives

Cyclopropanols, including this compound, are well-established precursors to metal homoenolates. researchgate.net The reaction of a cyclopropanol (B106826) with a zinc catalyst, for instance, can generate a zinc cyclopropoxide intermediate. This species undergoes ring-opening to form a zinc homoenolate, which can then be "enolized" to create a highly reactive, bis-nucleophilic species. researchgate.netchemrxiv.org This "enolized homoenolate" is a key intermediate that allows for functionalization at the β-position relative to the carbonyl group that is unmasked upon ring opening.

This reactivity has been harnessed in zinc-catalyzed β-allylation reactions of cyclopropanols. chemrxiv.org The mechanism does not involve a direct C-H activation but proceeds through the formation of the zinc homoenolate and its subsequent enolization. This intermediate then undergoes α-allylation, followed by a regeneration of the cyclopropane (B1198618) ring and an irreversible lactonization, effectively serving as an equivalent for a complex allylic derivative. chemrxiv.org This unique reactivity provides a pathway to transform a simple cyclopropanol into α,β- or β,β-difunctionalized ketones. chemrxiv.org

Building Blocks for Natural Product and Bioactive Molecule Synthesis

The cyclopropane motif is a key structural feature in a wide array of bioactive natural products, pharmaceuticals, and advanced materials, prized for its ability to enhance metabolic stability and modulate receptor binding affinity. researchgate.net Natural products containing cyclopropane rings exhibit a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. researchgate.net Consequently, synthetic methods that efficiently construct or utilize cyclopropane-containing building blocks are of significant interest.

Derivatives of this compound serve as valuable starting materials in the synthesis of these complex targets. A notable application is the copper-catalyzed ring-opening cyclization of hydroxycyclopropanols to produce substituted tetrahydrofurans (THFs) and tetrahydropyrans (THPs). semanticscholar.org This methodology has been successfully applied to the concise total syntheses of the natural products hyperione A and B, demonstrating the strategic value of cyclopropanol chemistry in accessing biologically relevant molecules. semanticscholar.org The cyclopropane ring is also prevalent in numerous other bioactive compounds, making its derivatives, such as 1-phenylcyclopropane carboxamides, attractive for medicinal chemistry applications. researchgate.netnih.gov

| Precursor Type | Target Molecule Class | Key Transformation | Example Application |

| Hydroxycyclopropanol | Natural Products | Copper-catalyzed ring-opening cyclization | Total synthesis of hyperione A and B semanticscholar.org |

| Substituted Cyclopropanol | Bioactive Molecules | Generation of reactive intermediates for complex assembly | Synthesis of molecules with enhanced metabolic stability researchgate.net |

Synthesis of Diverse Organic Scaffolds

The controlled cleavage and rearrangement of the cyclopropane ring in this compound derivatives provide access to a variety of important carbocyclic and heterocyclic structures.

Formation of Substituted Cyclobutanones via Pinacol-type Rearrangements

Cyclopropyl (B3062369) carbinols are known to undergo facile pinacol-type rearrangements to yield cyclobutanones. organic-chemistry.orgorganic-chemistry.org This ring-expansion reaction allows for the stereoselective synthesis of cis- or trans-2,3-disubstituted cyclobutanones from appropriately substituted α-hydroxycyclopropyl carbinols. organic-chemistry.org The transformation is typically catalyzed by acid and proceeds with high stereoselectivity. organic-chemistry.org This methodology has been increasingly utilized in the synthesis of complex natural products due to the precise stereochemical control it offers. researchgate.net By applying this principle, derivatives of this compound can be converted into valuable cyclobutanone scaffolds, which are themselves versatile building blocks in organic synthesis.

| Starting Material Class | Reaction Type | Product Scaffold | Key Features |

| α-Hydroxycyclopropyl carbinols | Pinacol-type Rearrangement | Substituted Cyclobutanones | Acid-catalyzed, high stereoselectivity organic-chemistry.org |

Construction of Oxygen Heterocycles (e.g., Tetrahydrofurans, Tetrahydropyrans)

Substituted tetrahydrofurans (THFs) and tetrahydropyrans (THPs) are core structures in a vast number of natural products and biologically active molecules. nih.govnih.gov THPs, for example, are the fifth most prevalent heterocycle found in pharmaceutical compounds. whiterose.ac.uk A novel and efficient method for constructing these scaffolds utilizes the copper-catalyzed ring-opening cyclization of hydroxycyclopropanols. semanticscholar.org In this reaction, a strained C-C bond in the cyclopropanol is selectively cleaved, and a new Csp3–O bond is formed to generate the THF or THP ring. semanticscholar.org The methodology demonstrates a broad substrate scope and good functional group tolerance, allowing for the synthesis of various di- or tri-substituted oxygen heterocycles. semanticscholar.org This approach represents a powerful strategy for accessing these important structural motifs from readily available cyclopropanol precursors.

Preparation of β-Carbonyl Alkyl Derivatives and Ketones

The ring-opening of this compound derivatives is a direct route to ketones. libretexts.orgbyjus.comlibretexts.org The formation of a homoenolate intermediate, as discussed previously, is central to the preparation of β-carbonyl alkyl derivatives. researchgate.net The reaction of the cyclopropanol-derived zinc homoenolate with an electrophile results in functionalization at the β-position of the resulting ketone. This strategy allows for the synthesis of ketones with substitution patterns that can be difficult to achieve through traditional enolate chemistry. For example, a sequence involving β-functionalization via an "enolized homoenolate" provides a synthetic route to transform a simple cyclopropanol into more complex α,β- or β,β-difunctionalized ketones. chemrxiv.org

| Precursor | Intermediate | Reaction | Product |

| This compound derivative | Zinc Homoenolate researchgate.net | Reaction with Electrophiles | β-Substituted Ketone |

| This compound derivative | Zinc "Enolized Homoenolate" chemrxiv.org | β-Allylation | α,β- or β,β-Difunctionalized Ketones chemrxiv.org |

Formation of Fused Heterocyclic Systems (e.g., Pyrrolo[1,2-a]-indoles, Furo-/Pyrano-/Pyrrololactams)

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. While direct, single-step conversions of 1-alkylcyclopropanols into complex fused systems like pyrrolo[1,2-a]-indoles are not extensively documented, their derivatives serve as powerful precursors for such structures. The primary strategy involves the ring-opening of the cyclopropanol to form a dicarbonyl compound, which can then undergo subsequent cyclization to form the desired heterocycle.

However, more direct approaches have been developed for specific heterocyclic systems. A notable example is the synthesis of fused cyclopropane-γ-lactams, which are key structural motifs in various synthetic drugs and natural products. Research has demonstrated an iron-based biocatalytic strategy for the asymmetric synthesis of these bicyclic lactams. This method utilizes the intramolecular cyclopropanation of allyl diazoacetamide substrates, promoted by an engineered sperm whale myoglobin catalyst, to produce the fused lactam structure with high yields and enantioselectivity. nih.govrochester.edu Although this method forms the cyclopropane ring during the reaction rather than starting with a pre-formed cyclopropanol, it highlights the synthetic accessibility and importance of the fused cyclopropane-lactam scaffold.

The resulting fused cyclopropane-γ-lactams and related β-cyclopropyl amines are valuable building blocks for further chemical elaboration in medicinal chemistry. nih.gov

Table 1: Biocatalytic Synthesis of Fused Cyclopropane-γ-Lactams This table showcases the efficiency and stereoselectivity of an engineered myoglobin catalyst in the cyclization of various allyl diazoacetamide substrates.

| Substrate (Allyl Diazoacetamide) | Catalyst Variant | Product (Fused Lactam) | Yield (%) | Enantiomeric Excess (ee, %) |

| N-allyl-2-diazo-N-phenylacetamide | Mb(F43Y,H64V,V68A,I107V) | 3-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 85 | 99 |

| N-allyl-2-diazo-N-(4-methoxyphenyl)acetamide | Mb(F43Y,H64V,V68A,I107V) | 3-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hexan-2-one | 82 | >99 |

| N-allyl-N-(4-chlorophenyl)-2-diazoacetamide | Mb(F43Y,H64V,V68A,I107V) | 3-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexan-2-one | 90 | >99 |

| N-allyl-N-benzyl-2-diazoacetamide | Mb(F43Y,H64V,V68A,I107V) | 3-benzyl-3-azabicyclo[3.1.0]hexan-2-one | 78 | 98 |

Synthesis of 1,4- and 1,5-Dicarbonyl Compounds

One of the most powerful applications of cyclopropanols is their transformation into 1,4- and 1,5-dicarbonyl compounds. These motifs are fundamental building blocks in organic synthesis, serving as precursors for many cyclic compounds, including five-membered heterocycles and cyclopentenones. A highly effective method for this transformation involves a palladium-catalyzed ring-opening reaction of densely substituted cyclopropanols. iucc.ac.ilnih.govresearchgate.net

This methodology proceeds through a tandem sequence involving the palladium-catalyzed cleavage of the C-C bond proximal to the hydroxyl group, followed by a "metal-walk" or isomerization along the carbon chain. iucc.ac.ilnih.govsemanticscholar.org A subsequent oxidation of a remote hydroxyl group can complete the synthesis. researchgate.net This approach is particularly valuable as it provides a direct and highly diastereoselective pathway to valuable succinaldehyde (B1195056) (1,4-dialdehydes) and glutaraldehyde (1,5-dialdehydes) derivatives, which can possess adjacent quaternary and tertiary stereocenters. iucc.ac.ilresearchgate.net The stereochemical outcome is often controlled with high precision, yielding single diastereomers. iucc.ac.il

Table 2: Palladium-Catalyzed Synthesis of Dicarbonyl Compounds from Cyclopropanols This table presents examples of the palladium-catalyzed ring-opening and isomerization of various cyclopropanol substrates to yield 1,4- and 1,5-dicarbonyl products.

| Cyclopropanol Substrate | Catalyst / Reagents | Dicarbonyl Product Type | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1-((E)-3-phenylallyl)cyclopropan-1-ol | Pd(OAc)₂, BQ, O₂ | 1,4-Dicarbonyl | 75 | >20:1 |

| 1-(3-methylbut-2-en-1-yl)cyclopropan-1-ol | Pd(OAc)₂, BQ, O₂ | 1,4-Dicarbonyl | 80 | >20:1 |

| 1-(4-phenylbut-3-en-1-yl)cyclopropan-1-ol | Pd(OAc)₂, BQ, O₂ | 1,5-Dicarbonyl | 65 | >20:1 |

| Spiro[2.4]heptan-4-ol derivative | Pd(OAc)₂, BQ, O₂ | 1,5-Dicarbonyl | 63 | >20:1 |

BQ = 1,4-Benzoquinone

Chiral Cyclopropyl Alcohols in Enantioselective Synthesis

Chiral cyclopropyl alcohols are highly sought-after building blocks for the synthesis of enantiomerically pure compounds. mdpi.com Their utility in asymmetric synthesis is generally realized through two principal strategies: substrate-controlled transformations and catalyst-controlled transformations. rsc.orgbohrium.com

In the first approach, an enantiomerically enriched cyclopropanol is used as the substrate. The inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions, such as ring-opening or functionalization, to create new stereocenters in acyclic products with high fidelity. rsc.org These chiral cyclopropanols can be sourced from the chiral pool or prepared via asymmetric synthesis methods.

The second, more modern strategy employs a chiral catalyst to act upon a nonchiral or racemic cyclopropanol. rsc.orgbohrium.com The catalyst creates a chiral environment that induces enantioselectivity in the reaction, generating a prochiral intermediate that is then converted into an enantioenriched product.

Efficient methods have been developed for the synthesis of chiral cyclopropyl alcohols themselves. One powerful one-pot approach involves the asymmetric addition of an organozinc reagent to an aldehyde to generate a chiral allylic zinc alkoxide intermediate. This intermediate then undergoes an in situ diastereoselective cyclopropanation, directed by the alkoxide, to furnish the desired cyclopropyl alcohol with high enantio- and diastereoselectivity. nih.govnih.govacs.org Furthermore, chemoenzymatic strategies, using engineered enzymes like myoglobin, have been developed for the highly diastereo- and enantioselective construction of chiral cyclopropyl ketones, which are versatile precursors to chiral cyclopropyl alcohols and other derivatives. rochester.edu

Table 3: Approaches to Enantioselective Synthesis Involving Cyclopropyl Alcohols This table summarizes different strategies for generating chiral molecules using cyclopropanol-based methodologies.

| Strategy | Description | Key Reagents / Catalyst | Typical Stereoselectivity |

| Substrate-Controlled Ring Opening | The stereocenter of an enantioenriched cyclopropanol directs the formation of a new stereocenter in the acyclic product. | Acid or Base catalyst | High, dependent on substrate purity |

| Tandem Asymmetric Addition-Cyclopropanation | An asymmetric addition to an aldehyde creates a chiral intermediate that directs a subsequent diastereoselective cyclopropanation. | Chiral ligand (e.g., MIB-based), Dialkylzinc, CH₂I₂ | 76–93% ee, >19:1 dr |

| Chemoenzymatic Synthesis | An engineered enzyme catalyzes the asymmetric cyclopropanation of an olefin with a diazo compound to form a chiral cyclopropyl ketone. | Engineered Myoglobin, Diazoketone | >99% de, >99% ee |

| Catalyst-Controlled Ring Expansion | A chiral catalyst activates a vinylcyclopropanol for a stereoselective ring-expansion, creating a chiral spirocyclobutanone. | Chiral Catalyst, Halogenating Agent | 80–94% ee |

Spectroscopic and Structural Characterization in Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For cyclopropane (B1198618) derivatives, ¹H and ¹³C NMR spectra exhibit characteristic chemical shifts that reflect the unique electronic environment of the strained three-membered ring. Protons on a cyclopropane ring are typically shielded and appear significantly upfield, with the parent cyclopropane resonating at approximately 0.22 ppm. docbrown.infoorganicchemistrydata.org Similarly, the carbon atoms of cyclopropane are highly shielded, resonating at around -2.7 ppm in the ¹³C NMR spectrum. docbrown.info For 1-Butylcyclopropan-1-ol, the substituents would deshield the ring protons and carbons, but their chemical shifts would remain in a characteristically high-field region compared to analogous acyclic compounds.

Beyond simple 1D spectra, advanced 2D NMR techniques are essential for unambiguous stereochemical and conformational analysis. nih.govwordpress.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other through chemical bonds. longdom.org A COSY spectrum of this compound would show correlations between adjacent protons within the butyl group and, importantly, between the butyl methylene (B1212753) protons and the protons on the cyclopropane ring, confirming the connectivity of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining the spatial proximity of protons, irrespective of their through-bond connectivity. libretexts.orgcolumbia.eduwikipedia.org NOESY cross-peaks are observed between protons that are close to each other in space (typically < 5 Å). columbia.edu For a chiral molecule like this compound, NOESY can be used to establish the relative orientation of the butyl group, the hydroxyl group, and the cyclopropane ring protons, thereby defining its preferred conformation in solution. nih.gov By analyzing the intensity of NOE cross-peaks, it is possible to distinguish between different diastereomers or conformers. wordpress.com

The combination of these techniques provides a detailed picture of the molecule's average conformation and relative stereochemistry in solution. mdpi.comnih.gov

| NMR Technique | Primary Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Provides information on the chemical environment of protons, showing characteristic upfield shifts for cyclopropyl (B3062369) hydrogens. docbrown.info | Identification of cyclopropyl and butyl protons; integration reveals proton ratios. |

| ¹³C NMR | Identifies unique carbon environments, with cyclopropyl carbons appearing at distinctively high-field chemical shifts. docbrown.info | Confirms the presence of the cyclopropane ring and the number of distinct carbon atoms. |

| COSY (Correlation Spectroscopy) | Maps proton-proton (¹H-¹H) through-bond coupling networks. longdom.org | Establishes the connectivity within the butyl chain and its attachment to the cyclopropane ring. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, revealing through-space interactions. libretexts.orgwikipedia.org | Elucidates the 3D structure, preferred conformation, and relative stereochemistry by showing proximity between the butyl group, OH group, and ring protons. |

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR spectroscopy provides powerful insights into molecular structure in solution, X-ray crystallography offers an unambiguous and highly precise determination of the three-dimensional structure of a molecule in the solid state. springernature.com It is the definitive method for establishing the absolute configuration of chiral centers. purechemistry.orgresearchgate.net The technique requires growing a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. Analysis of this pattern allows for the calculation of the precise spatial coordinates of every atom in the molecule. purechemistry.org

For a chiral molecule such as this compound, a successful crystallographic analysis would yield:

Absolute Configuration: The analysis can distinguish between the (R) and (S) enantiomers, providing a definitive assignment of the stereocenter at the C1 position of the cyclopropane ring. researchgate.netsci-hub.se

Precise Structural Parameters: It provides highly accurate measurements of bond lengths, bond angles, and torsional angles. This data can reveal subtle structural distortions caused by steric strain, such as variations in the C-C bond lengths within the cyclopropane ring.

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state, identifying any hydrogen bonding involving the hydroxyl group or other intermolecular forces.

In the absence of a specific crystal structure for this compound, data from related structures, such as the (1S,2S)-configured cyclopropyl ketone shown in Table 2, illustrates the precision of this method. nih.gov

| Structural Parameter | Description | Typical Value/Observation |

|---|---|---|

| Absolute Configuration | Unambiguous assignment of stereocenters (e.g., R/S). | Determined as (1S,2S) for the example compound. nih.gov |

| C1-C2 Bond Length | The distance between the two substituted carbon atoms of the cyclopropane ring. | Can vary depending on substituent effects but is precisely measured. |

| C-C-C Ring Angles | The internal bond angles of the three-membered ring. | Constrained to approximately 60°, indicative of significant ring strain. |

| Flack Parameter | A value calculated during refinement that confirms the correctness of the assigned absolute configuration. | A value close to zero for the correct enantiomer provides high confidence in the assignment. researchgate.net |

Mass Spectrometry in Reaction Pathway and Intermediate Analysis

Mass spectrometry (MS) is a vital analytical technique for monitoring chemical reactions, identifying unknown compounds, and elucidating reaction mechanisms by detecting reactants, products, and transient intermediates. rsc.orgnih.govru.nl For cyclopropanols, MS is particularly useful for studying their characteristic ring-opening reactions. wikipedia.orgacs.org

Under oxidative conditions or via photoinduced charge transfer, cyclopropanols can undergo homolytic cleavage of the cyclopropane ring to form a β-keto alkyl radical. nih.govchemrxiv.org This highly reactive intermediate is key to many synthetic transformations. Electrospray ionization mass spectrometry (ESI-MS) can be employed to intercept and detect charged intermediates in the reaction mixture, providing direct evidence for proposed mechanistic pathways. nih.govnih.gov

The fragmentation pattern in an electron ionization (EI) mass spectrum also provides structural information. The molecular ion (M+) of an alcohol may be weak or absent. libretexts.org The fragmentation of this compound would likely involve several key pathways:

Loss of the Butyl Group: Cleavage of the C-C bond between the ring and the butyl group would result in a fragment corresponding to the loss of a butyl radical (•C₄H₉), leading to a significant peak.

Ring Opening/Cleavage: The strained cyclopropane ring can fragment in various ways. A common fragmentation for cyclopropane itself is the loss of H₂ or successive hydrogen atoms. docbrown.info

Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols.

By analyzing the masses of the fragment ions, the structure of the parent molecule can be pieced together, and in reaction monitoring, the appearance and disappearance of specific masses can be used to track the progress of the reaction and identify intermediates. libretexts.org

| m/z Value | Possible Fragment Ion | Origin of Fragment |

|---|---|---|

| 128 | [C₈H₁₆O]⁺ | Molecular Ion (M⁺) |

| 113 | [M - CH₃]⁺ | Loss of a methyl radical from the butyl chain. |

| 110 | [M - H₂O]⁺ | Loss of water (dehydration). |

| 85 | [M - C₃H₇]⁺ | Loss of a propyl radical from the butyl chain. |

| 71 | [M - C₄H₉]⁺ | Loss of the butyl radical. |

| 57 | [C₄H₉]⁺ | Butyl cation. |

Microwave Spectroscopy for Investigating Intramolecular Interactions

Microwave spectroscopy is a high-resolution gas-phase technique that measures the rotational transitions of molecules. unibs.it By analyzing the microwave spectrum, highly accurate rotational constants can be determined, which in turn allows for the precise calculation of molecular geometries, including bond lengths and angles. unibs.it

A particularly powerful application of this technique is the study of subtle intramolecular interactions, such as weak hydrogen bonds. In molecules like cyclopropylmethanol, a structural analog of this compound, microwave spectroscopy has been used to identify and characterize different rotational isomers (conformers). uni-goettingen.deresearchgate.net Research has shown that certain conformers are stabilized by an intramolecular hydrogen bond formed between the hydrogen atom of the hydroxyl group and the pseudo-π electrons of the cyclopropane ring's C-C bonds (often called "banana bonds"). nih.gov

For this compound, this technique could potentially:

Identify the different stable conformers arising from rotation around the C-O bond and within the butyl chain.

Determine which conformer is the most stable in the gas phase.

Quantify the stabilization energy provided by the intramolecular O-H•••cyclopropane hydrogen bond by measuring the relative intensities of the spectral lines corresponding to different conformers. nih.gov

Studies on related molecules, such as (1-fluorocyclopropyl)methanol, have demonstrated the sensitivity of this technique, showing how a single fluorine substituent can completely alter the preferred conformation, favoring an O-H•••F hydrogen bond over an interaction with the ring. uni-goettingen.deresearchgate.net

| Parameter | Description | Example Finding for (Methylenecyclopropyl)methanol nih.gov |

|---|---|---|

| Identified Conformers | Distinct rotational isomers observed in the spectrum. | Two conformers were assigned, both stabilized by O-H•••ring hydrogen bonds. |

| Rotational Constants (A, B, C) | Values derived from the spectrum that relate to the molecule's moments of inertia. | Precisely determined for each conformer, allowing for detailed structural analysis. |

| Relative Energy | The energy difference between observed conformers. | One conformer was found to be 0.4(3) kJ/mol more stable than the other. |

| Stabilizing Interaction | The primary force dictating the preferred conformation. | Intramolecular hydrogen bond to the pseudo-π electrons of the cyclopropane ring. |

Future Research Directions and Unexplored Reactivity

Development of Novel Catalytic Systems for Highly Stereoselective Transformations

The development of catalytic systems capable of achieving high stereoselectivity in reactions involving 1-Butylcyclopropan-1-ol is a paramount objective for future research. The presence of a chiral center upon ring-opening necessitates the use of chiral catalysts to control the stereochemical outcome. Future work will likely focus on several key areas:

Chiral Lewis Acid Catalysis: The activation of the cyclopropanol (B106826) ring is often initiated by a Lewis acid. The development of novel chiral Lewis acids could enable enantioselective ring-opening reactions. For instance, chiral metal complexes, such as those of scandium or other rare-earth metals, have shown promise in the enantioselective cyclopropanation and C-H insertion reactions of related systems and could be adapted for the stereoselective ring-opening of this compound.

Organocatalysis: Chiral organocatalysts offer a metal-free alternative for stereoselective transformations. Future research could explore the use of chiral Brønsted acids or bifunctional organocatalysts to promote the enantioselective ring-opening and subsequent functionalization of this compound.

Enzymatic Resolutions: Biocatalysis presents a powerful tool for achieving high enantioselectivity. The enzymatic synthesis of diverse cyclopropane (B1198618) building blocks has been demonstrated, and similar approaches could be developed for the kinetic resolution of racemic this compound or for the direct, enantioselective synthesis of one of its enantiomers.

A summary of potential catalytic approaches for stereoselective transformations of 1-alkylcyclopropanols, applicable to this compound, is presented in Table 1.

| Catalytic Approach | Potential Catalyst Type | Desired Outcome |

| Chiral Lewis Acid Catalysis | Chiral Scandium(III)-N,N'-dioxide complexes | Enantioselective ring-opening/functionalization |

| Organocatalysis | Chiral Phosphoric Acids | Asymmetric ring-opening and addition reactions |

| Biocatalysis | Engineered Heme Proteins | Enantioselective synthesis or kinetic resolution |

Exploration of New Cascade Reactions Initiated by Cyclopropanol Ring Opening

The ring strain inherent in this compound makes it an excellent initiator for cascade reactions, where a single event triggers a series of bond-forming or bond-breaking steps. Future research in this area is expected to focus on designing novel tandem sequences that can rapidly build molecular complexity from this simple starting material.

Key areas for exploration include:

Radical-Initiated Cascades: The generation of β-keto radicals from the oxidative ring-opening of cyclopropanols is a well-established process. Future work on this compound could involve trapping this radical intermediate with a wider variety of radical acceptors, leading to the synthesis of complex heterocyclic and carbocyclic frameworks. For example, tandem radical cyclizations initiated by the Mn(III)-mediated ring opening of cyclopropanols have been used to synthesize phenanthridines and oxindoles.

Palladium-Catalyzed Tandem Reactions: Palladium catalysis can be employed to initiate ring-opening and subsequent isomerization or cross-coupling reactions. Research could focus on developing new palladium-catalyzed cascades involving this compound for the synthesis of functionalized dicarbonyl compounds or other valuable synthetic intermediates.

Copper-Mediated Tandem Cyclizations: Copper-mediated tandem ring-opening/cyclization reactions of cyclopropanols have been reported for the synthesis of N-arylpyrazoles. Exploring the reactivity of this compound with various diazonium salts and other partners under copper catalysis could lead to new heterocyclic scaffolds.

Computational Design and Prediction of Novel Reactivity Patterns

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the reactivity of molecules. Future research on this compound will undoubtedly leverage computational methods to:

Predict Reaction Pathways: DFT calculations can be used to model the transition states and intermediates of potential reactions, allowing for the prediction of the most favorable reaction pathways for the ring-opening of this compound under various conditions (e.g., acidic, basic, radical). This can guide experimental efforts towards the discovery of new reactions.

Understand Substituent Effects: Computational studies can elucidate the electronic and steric effects of the butyl group on the reactivity of the cyclopropanol ring. This understanding is crucial for designing substrates that will undergo specific desired transformations. For instance, computational studies have been used to probe the importance of conformation on the stability of ketyl radicals derived from cyclopropyl (B3062369) ketones, which in turn affects the barrier for ring-opening.

Design Novel Catalysts: Computational modeling can aid in the design of new chiral catalysts for stereoselective transformations by predicting the interactions between the catalyst, substrate, and reagents.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from traditional batch processes to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. Future research on this compound will likely focus on its integration into these modern synthetic workflows.

Continuous Flow Synthesis: The high reactivity of cyclopropanols can sometimes lead to challenges in controlling reaction conditions in batch. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. The development of flow-based methods for the synthesis and subsequent transformation of this compound would be a significant advancement. For example, flow chemistry has been successfully used for the generation of diazo compounds for cyclopropanation reactions.

Automated Synthesis Platforms: Automated synthesis platforms can be used to rapidly screen reaction conditions and to synthesize libraries of compounds for drug discovery and materials science. Integrating the chemistry of this compound into these platforms would accelerate the discovery of new derivatives with interesting biological or material properties.

Applications in Sustainable and Green Chemistry Methodologies

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. This compound, as a versatile C3 building block, has the potential to be utilized in more sustainable synthetic routes.

Future research in this area could focus on:

Atom-Economical Reactions: Designing reactions where most of the atoms from the starting materials are incorporated into the final product. Cascade reactions initiated by the ring-opening of this compound are inherently atom-economical.

Use of Greener Solvents and Catalysts: Developing synthetic methods that utilize environmentally benign solvents and catalysts. This includes exploring enzymatic and organocatalytic transformations, as mentioned earlier.

Renewable Feedstocks: While not directly related to the reactivity of this compound itself, future research could explore its synthesis from renewable resources, further enhancing its green credentials.

The potential applications of 1-alkylcyclopropanols in sustainable chemistry are summarized in Table 2.

| Green Chemistry Principle | Application in 1-Alkylcyclopropanol Chemistry |

| Atom Economy | Cascade reactions initiated by ring-opening to maximize atom incorporation. |

| Safer Solvents and Auxiliaries | Use of biocatalysis in aqueous media or organocatalysis with biodegradable solvents. |

| Catalysis | Development of highly efficient and recyclable catalysts for stereoselective transformations. |

Q & A

Q. What are the established synthetic routes for 1-Butylcyclopropan-1-ol, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves cyclopropanation of a precursor alkene using diethylzinc and diiodomethane under anhydrous conditions . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity (>95%) should be confirmed by GC-MS and -NMR, ensuring the absence of unreacted starting materials or byproducts. For novel compounds, elemental analysis is recommended to verify stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- - and -NMR : To confirm cyclopropane ring integrity and hydroxyl proton environment (e.g., δ ~1.5 ppm for cyclopropane protons, δ ~2.0 ppm for butyl chain protons) .

- IR Spectroscopy : To identify the hydroxyl group (broad peak ~3200–3600 cm) and cyclopropane ring vibrations (~1000–1100 cm) .

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the cyclopropane ring or hydroxyl group degradation. Regular stability checks via -NMR are advised to detect decomposition (e.g., ring-opening products) .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound be resolved?

- Methodological Answer : Discrepancies (e.g., conflicting catalytic activity or ring-opening rates) require:

- Cross-validation : Reproduce experiments under identical conditions (solvent, temperature, catalyst loading).

- Systematic variable testing : Isolate factors like trace moisture or oxygen.

- Literature meta-analysis : Use databases like PubMed and SciFinder with search terms such as "cyclopropanol reactivity" and "ring strain effects" to identify context-specific trends .

Q. What computational methods are suitable for probing the reaction mechanisms of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for ring-opening reactions (e.g., B3LYP/6-31G* level).

- Molecular Dynamics (MD) Simulations : Model solvent effects on reactivity.

- Isotopic Labeling : Use -labeled compounds to track hydroxyl group participation in acid-catalyzed pathways .

Q. How can thermodynamic stability under varying pH conditions be quantified?

- Methodological Answer :

- Calorimetry : Measure enthalpy changes during degradation using differential scanning calorimetry (DSC).

- pH-Rate Profiles : Conduct kinetic studies at pH 2–12 to identify stability thresholds.

- Computational pKa Prediction : Compare with experimental results from potentiometric titrations .

Q. What strategies validate the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- In Vitro Assays : Use purified enzymes (e.g., cytochrome P450 isoforms) with UV-Vis or fluorometric detection.

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities.

- Control Experiments : Test structurally related analogs (e.g., cyclopentanol derivatives) to isolate cyclopropane-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.